
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridinone ring with an aminomethyl group attached to the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and subsequent bromination . Another approach involves the use of piperidine derivatives as starting materials for chiral optimization .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the synthesis stages to achieve higher yields and purity. For example, the synthesis of similar compounds like S-pregabalin involves the use of appropriate solvents and compounds to reach a straightforward and applicable method . These methods aim to avoid the use of expensive and environmentally harmful reagents while ensuring the recovery of intermediates and reagents.
化学反应分析
Types of Reactions
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like N-[3-(aminomethyl)benzyl]acetamidine target nitric oxide synthase enzymes, affecting their activity . The exact molecular targets and pathways for this compound may vary depending on its specific application.
相似化合物的比较
Similar Compounds
3-(aminomethyl)phenylboronic acid hydrochloride: Used as intermediates in various chemical reactions.
3-(aminomethyl)benzeneboronic acid hydrochloride: Involved in Suzuki-Miyaura reactions.
Uniqueness
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is unique due to its pyridinone ring structure, which imparts distinct chemical properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C6H9ClN2O |
|---|---|
分子量 |
160.60 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3,5H,4,7H2;1H |
InChI 键 |
SQTNBCNVUOPZEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C(=O)N=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
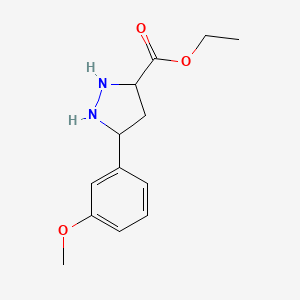
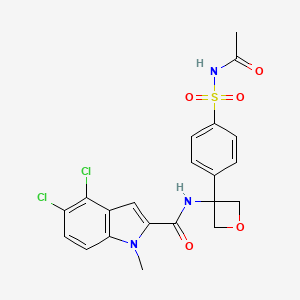
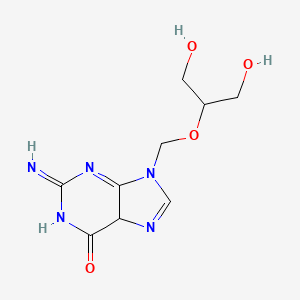

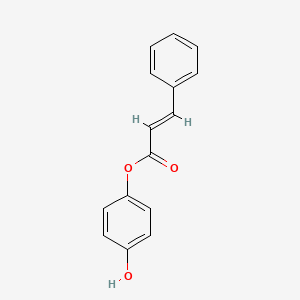
![trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12363288.png)


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
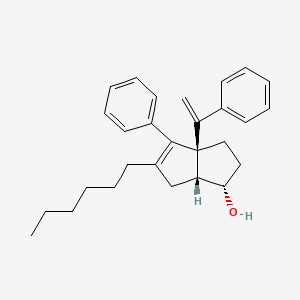
![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)


